N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
Description
N-{3-[(2-Ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophene core. This bicyclic structure is substituted at the 2-position with a furan-2-carboxamide group and at the 3-position with a 2-ethylphenyl carbamoyl moiety. The compound’s structural complexity arises from the combination of a hydrophobic benzothiophene scaffold, a polar carboxamide group, and an aromatic ethylphenyl substituent.
Properties
CAS No. |
6077-53-8 |
|---|---|
Molecular Formula |
C22H22N2O3S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O3S/c1-2-14-8-3-5-10-16(14)23-21(26)19-15-9-4-6-12-18(15)28-22(19)24-20(25)17-11-7-13-27-17/h3,5,7-8,10-11,13H,2,4,6,9,12H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
NOSJDKKGBOGTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the furan ring and the ethylphenyl carbamoyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives. Below is a detailed breakdown of key analogs, their modifications, and inferred properties:
Substituent Variations on the Carbamoyl Group
Key Observations :
- The 2-ethylphenyl group in the target compound offers moderate lipophilicity compared to the highly polar trimethoxybenzoyl analog or the halogenated bromophenyl derivative .
Modifications to the Heterocyclic Core
Key Observations :
- The tetrahydrobenzothiophene core in the target compound likely improves solubility compared to fully aromatic benzothiazole derivatives .
Functional Group Additions
| Compound Name | Additional Group | Molecular Weight (g/mol) | Key Features | Evidence ID |
|---|---|---|---|---|
| Target Compound | None | ~443.5 (estimated) | Baseline structure for comparison. | |
| N-(3-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide | Isoindole-1,3-dione acetyl | ~525.5 (estimated) | Bulky, electron-deficient group; may hinder membrane permeability. | |
| N-(3-{(6-Methylpyridin-2-yl)aminomethyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide | Pyridinylmethyl | 444.5 | Basic nitrogen atoms improve solubility; potential for cation-π interactions. | |
| 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2,2,3,3,4,4-hexafluorobutanoic acid | Hexafluorobutanoic acid | ~524.3 (estimated) | Fluorination enhances metabolic stability and bioavailability. |
Research Findings and Implications
- Antimicrobial Activity : Analogs with methylphenyl or methoxyphenyl substituents (e.g., ) exhibit antibacterial and antifungal properties, suggesting the target compound could be optimized for similar applications .
- Metabolic Stability : Fluorinated derivatives () and saturated cores (e.g., tetrahydrobenzothiophene) are associated with enhanced resistance to oxidative metabolism.
- Synthetic Accessibility : Compounds like those in are available in milligram quantities, indicating feasibility for further preclinical testing .
Biological Activity
N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a benzothiophene core and an ethylphenyl carbamoyl group, suggesting various avenues for biological interaction.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H26N2O4S |
| Molecular Weight | 426.52 g/mol |
| CAS Number | 6077-53-8 |
Structural Features
The structure of this compound includes:
- A furan ring which is known for its reactivity and biological activity.
- A benzothiophene moiety , which has been associated with various pharmacological effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
- Receptor Modulation : It may interact with certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, protecting cells from oxidative stress.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Cytoprotective Effects : Research indicates that compounds similar to this compound can protect against DNA damage induced by carcinogens. For instance, a study on related compounds demonstrated their ability to reduce DNA strand breaks and mitigate mitochondrial damage in human colon fibroblast cells exposed to harmful agents .
- Antitumor Activity : Investigations into structurally related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. This suggests that this compound may possess similar antitumor properties.
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing pro-inflammatory cytokine production.
Study 1: Cytoprotection Against Carcinogenic Damage
A notable study examined the cytoprotective effects of a related compound on human colon fibroblast cells exposed to 4-nitroquinoline 1-oxide (4NQO). The results indicated significant protection against DNA damage and mitochondrial dysfunction when cells were pretreated with the compound .
Study 2: Antitumor Efficacy
Another research effort focused on the antitumor potential of benzothiophene derivatives. The findings suggested that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
